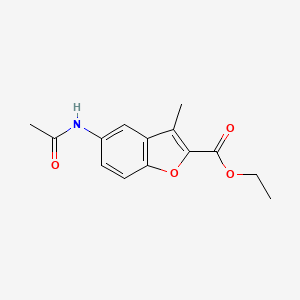
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate is a chemical compound known for its unique structure and properties. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance production efficiency.
化学反応の分析
Types of Reactions
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces amines.
科学的研究の応用
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar structure but different functional groups.
Ethyl 3-methylbenzofuran-2-carboxylate: Lacks the acetamido group, leading to different properties.
Ethyl 5-amino-3-methylbenzofuran-2-carboxylate: Contains an amino group instead of an acetamido group.
These compounds share a common benzofuran core but differ in their functional groups, which influence their chemical reactivity and applications.
生物活性
Ethyl 5-acetamido-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by its unique structure that includes an ethyl ester, an acetamido group, and a methyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅N₁O₄
- Molecular Weight : Approximately 261.27 g/mol
The presence of the acetamido group is significant as it enhances the compound's biological activity, particularly its interaction with cellular targets.
Research indicates that this compound primarily acts by inhibiting cyclin-dependent kinases 6 and 9 (CDK6 and CDK9). These kinases are crucial for regulating the cell cycle and transcription processes. Inhibition of these kinases can disrupt cellular proliferation and may induce apoptosis in specific cancer cell lines, making this compound a potential candidate for cancer therapy.
Biological Activities
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate | Contains a bromo group instead of an acetamido group | Potentially different biological activity |
| Ethyl 5-(4-chlorobenzamido)-3-methylbenzofuran-2-carboxylate | Substituted with a chlorobenzamido group | Enhanced interaction with specific targets |
| 3-Methylbenzofuran-2-carboxylic acid ethyl ester | Lacks the acetamido group | Simpler structure may lead to different reactivity |
This table highlights how minor structural modifications can significantly influence the biological activity and chemical reactivity of benzofuran derivatives.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Inhibition of CDK6 and CDK9 :
- A study demonstrated that this compound effectively inhibits CDK6 and CDK9 in vitro, leading to decreased proliferation rates in cancer cell lines such as MDA-MB-231 (breast cancer) and HCCLM3 (liver cancer) cells.
- Potential Applications :
特性
IUPAC Name |
ethyl 5-acetamido-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(17)13-8(2)11-7-10(15-9(3)16)5-6-12(11)19-13/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWCQMDOOZOMPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













